molecular formula C10H8O2 B1315038 4-Hydroxy-1-phenylbut-2-yn-1-one CAS No. 52804-68-9

4-Hydroxy-1-phenylbut-2-yn-1-one

Cat. No. B1315038
CAS RN: 52804-68-9
M. Wt: 160.17 g/mol
InChI Key: NWLZAQXAJNDAIK-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-phenylbut-2-yn-1-one” is a chemical compound with the molecular formula C10H8O2 . It has a molecular weight of 160.17 g/mol.


Synthesis Analysis

The synthesis of “4-Hydroxy-1-phenylbut-2-yn-1-one” and its derivatives has been a subject of interest in various studies . For instance, one study discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles . Another study presents the cyclization of 1-aryl-5-phenylpent-4-en-2-yn-1-ones under the action of various electrophilic reagents .


Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-1-phenylbut-2-yn-1-one” have been explored in several studies . These studies highlight the compound’s ability to undergo a variety of synthetic transformations, including intramolecular cyclization .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Hydroxy-1-phenylbut-2-yn-1-one has been studied in various chemical reactions, highlighting its versatility in organic synthesis. For instance, it undergoes reactions with aliphatic diamines or 2-aminoethanethiol, leading to the formation of diverse products. These reactions showcase its potential in synthesizing complex organic compounds, which could have implications in medicinal chemistry and materials science (Hankovszky, Hideg, & Lloyd, 1974).

Structural and Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 4-Hydroxy-1-phenylbut-2-yn-1-one have been synthesized and evaluated for their potential as 5-Lipoxygenase inhibitors, demonstrating significant biological activity. This research suggests its applicability in the development of new therapeutic agents, especially in the context of inflammation and cancer (Reddy et al., 2012).

Enzymatic Biotransformation

Enoate reductase activity of Pleurotus ostreatus towards derivatives of 4-Hydroxy-1-phenylbut-2-yn-1-one has been explored, indicating its potential use in biocatalysis. This study provides insights into how natural enzymes can be utilized to modify organic compounds, opening doors to more environmentally friendly and efficient synthesis methods (Skrobiszewski et al., 2013).

Material Science and Sensor Development

In material science, the compound has been used to develop fluorescent probes for detecting metal ions. This application is critical in environmental monitoring and the development of diagnostic tools. The compound's ability to bind selectively to certain ions highlights its potential in creating highly sensitive and selective sensors (Joshi et al., 2016).

Future Directions

The future directions for “4-Hydroxy-1-phenylbut-2-yn-1-one” could involve further exploration of its synthetic transformations and applications in the synthesis of related heterocycles . Additionally, more research could be conducted to fully understand its physical and chemical properties, safety and hazards, and potential uses in various fields.

properties

IUPAC Name

4-hydroxy-1-phenylbut-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLZAQXAJNDAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481630
Record name 4-hydroxy-1-phenylbut-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-phenylbut-2-yn-1-one

CAS RN

52804-68-9
Record name 4-hydroxy-1-phenylbut-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one (3.0 g, 12.3 mmol) in EtOH (20 mL) was added pyridinium p-toluenesulfonate (0.62 g, 2.5 mmol). The resulting solution was stirred for 1 h at 50° C. and then the reaction mixture was poured into water (150 mL), extracted with Et2O (3×50 mL), dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 4-hydroxy-1-phenylbut-2-yn-1-one as a dark red oil (3.2 g, crude).
Name
1-phenyl-4-(tetrahydro-2H-pyran-2-yloxy)but-2-yn-1-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SA More, TH Chao, MJ Cheng… - Advanced Synthesis & …, 2021 - Wiley Online Library
… To this solution was added a DCM (1 mL) solution of 1 i 4-hydroxy-1-phenylbut-2-yn-1-one (50 mg, 0.31 mmol) and imine 4 a (91.43 mg, 0.46 mmol), and the resulting mixture was …
Number of citations: 5 onlinelibrary.wiley.com
T Bera, B Singh, TA Hamlin, SC Sahoo… - The Journal of Organic …, 2019 - ACS Publications
… Following the general procedure, reaction between 4-hydroxy-1-phenylbut-2-yn-1-one 4a (0.05 g, 0.3 mmol, 1.0 equiv) and α-bromo hydroxamate 1a (0.163 g, 0.6 mmol, 2.0 equiv) …
Number of citations: 33 pubs.acs.org
B Kˆnig - thieme-connect.com
The chemistry of furans has been an active field of research for a very long time. There are several reasons for this activity. Furan (1), as one of the representative five-membered …
Number of citations: 0 www.thieme-connect.com
S Mal, U Malik, M Mahapatra, A Mishra… - Drug Development …, 2022 - Wiley Online Library
… Substituents like 4-hydroxy-1-phenylbut-2-yn-1-one in the fifth position of 3-benzothiazolyl indazole derivative (189) increase anticancer activity against the number of cell lines (…
Number of citations: 10 onlinelibrary.wiley.com
K Yashiro, S Ito, S Kayaki, K Sakata, I Mizota, I Hachiya… - Tetrahedron, 2016 - Elsevier
… To a solution of 4-hydroxy-1-phenylbut-2-yn-1-one 30 (0.845 g, 5.27 mmol) in CH 2 Cl 2 (30.0 mL) was added N-ethyldiisopropylamine (2.04 g, 15.8 mmol) at room temperature under …
Number of citations: 14 www.sciencedirect.com
F Yang, T Jin - scholar.archive.org
General Information. 1H NMR and 13C NMR spectra were recorded on JEOL JMTC-270/54/SS (JASTEC, 300 MHz, 400 MHz, 500 MHz) spectrometers. 1H NMR spectra are reported as …
Number of citations: 0 scholar.archive.org
矢代快 - (No Title), 2017 - mie-u.repo.nii.ac.jp
私たちの生活において, 有機化合物は医薬品から農薬, 染料, 化粧品, 液晶に至るまで, 多種多様な領域で重要な役割を果たしている. これらの有機化合物へ変換することが可能な有機合成は,「…
Number of citations: 4 mie-u.repo.nii.ac.jp

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